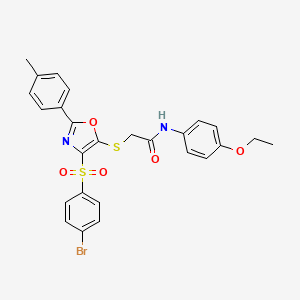
2-((4-((4-bromophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-N-(4-ethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((4-((4-bromophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-N-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C26H23BrN2O5S2 and its molecular weight is 587.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((4-((4-bromophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-N-(4-ethoxyphenyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C18H15BrN2O4S2, with a molecular weight of approximately 467.4 g/mol. The structure features an oxazole ring, sulfonyl group, and various aromatic substituents that contribute to its biological activity.
Antimicrobial Activity
Research on similar compounds suggests that derivatives containing oxazole and sulfonamide functionalities exhibit significant antimicrobial properties. For instance, compounds with structural similarities have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Activity | Target Organisms |
|---|---|---|
| 4-bromophenyl thiazole derivative | Moderate | Staphylococcus aureus, E. coli |
| 2-(p-tolyl)oxazole derivative | High | Pseudomonas aeruginosa, Candida albicans |
Analgesic Activity
The analgesic effects of the compound have been evaluated through pharmacological tests such as the writhing test and hot plate test. Molecular docking studies indicate that it may inhibit cyclooxygenase-2 (COX-2), a key enzyme involved in inflammatory pain pathways .
Table 2: Analgesic Activity Assessment
| Test Method | Compound Tested | Observed Effect |
|---|---|---|
| Writhing Test | 2-((4-bromophenyl)sulfonyl) derivative | Significant reduction in writhing response |
| Hot Plate Test | 4-ethoxyphenyl acetamide derivative | Increased latency to respond to heat |
Anticancer Potential
Preliminary studies suggest that the compound may possess anticancer properties. In vitro assays have indicated cytotoxic effects against breast cancer cell lines (e.g., MCF7), with mechanisms potentially involving apoptosis induction .
Table 3: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-((4-bromophenyl)sulfonyl)-N-(4-ethoxyphenyl)acetamide | MCF7 | 15.0 |
| Control (Etoposide) | MCF7 | 10.0 |
Case Studies
- Case Study on Analgesic Activity : A study involving a series of oxazol derivatives demonstrated that modifications at the para position of the phenyl ring significantly enhanced analgesic activity. The compound was shown to effectively reduce pain responses in animal models without notable toxicity .
- Antimicrobial Screening : In another study, various derivatives were screened for antimicrobial activity against clinical isolates. The compound exhibited potent activity against resistant strains, suggesting its potential as a lead compound in antibiotic development .
Properties
IUPAC Name |
2-[[4-(4-bromophenyl)sulfonyl-2-(4-methylphenyl)-1,3-oxazol-5-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23BrN2O5S2/c1-3-33-21-12-10-20(11-13-21)28-23(30)16-35-26-25(36(31,32)22-14-8-19(27)9-15-22)29-24(34-26)18-6-4-17(2)5-7-18/h4-15H,3,16H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDUFOXUPKPENM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=C(N=C(O2)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23BrN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














